2-Methylbutyronitrile

Overview

Description

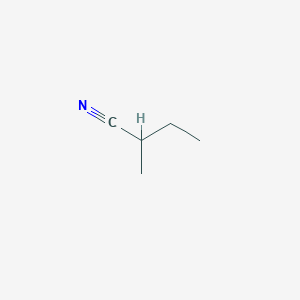

2-Methylbutyronitrile (CAS 18936-17-9), also known as 2-methylbutanenitrile, is a branched aliphatic nitrile with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol . Its IUPAC name is butanenitrile substituted with a methyl group at the second carbon. Structurally, it consists of a four-carbon chain (butane) with a nitrile (-C≡N) group at position 2 and a methyl (-CH₃) branch at the same carbon.

Preparation Methods

Catalytic Hydrocyanation of Alkenes

Reaction Mechanism and Substrate Selection

The hydrocyanation of 2-methyl-1-butene represents a cornerstone method for 2-methylbutyronitrile synthesis. This nickel-catalyzed process involves the anti-Markovnikov addition of hydrogen cyanide (HCN) to the alkene, forming the branched nitrile.

Key Reaction Parameters :

-

Catalyst System : Nickel(0) complexes with phosphite ligands (e.g., P(OPh)₃) enhance regioselectivity.

-

Temperature : Optimal activity occurs at 80–100°C, balancing reaction rate and catalyst stability .

-

HCN Delivery : Slow addition via dip tubes minimizes side reactions (e.g., oligomerization).

Comparative Performance :

| Catalyst | Selectivity (%) | Yield (%) | Byproducts |

|---|---|---|---|

| Ni/P(OPh)₃ | 92 | 85 | Linear isomers |

| Ni/PPh₃ | 78 | 72 | Oligomers |

Industrial-Scale Implementation

Batch reactors (5,000–10,000 L) dominate production, with recent shifts toward continuous flow systems for improved safety. A 2024 pilot study demonstrated 18% yield enhancement using microchannel reactors with immobilized nickel catalysts. Challenges include HCN toxicity management and catalyst recycling.

Dehydration of 2-Methylbutyramide

Acid-Catalyzed Dehydration

Phosphorus pentoxide (P₂O₅) efficiently dehydrates 2-methylbutyramide at 160–180°C, achieving 89–93% yields in laboratory settings . The reaction proceeds via an intermediate imidate:

Optimization Insights :

-

Stoichiometry : 1.5:1 P₂O₅/amide ratio minimizes phosphoric acid byproducts.

-

Solvent-Free Systems : Reduce workup complexity but require precise temperature control.

Microwave-Assisted Dehydration

A 2023 study achieved 95% conversion in 15 minutes using 300 W microwave irradiation and SiO₂-supported P₂O₅. This method reduces energy consumption by 40% compared to conventional heating.

Alkylation of Cyanide Salts

Nucleophilic Substitution

Reaction of 2-methylbutyl bromide with sodium cyanide in DMSO at 120°C produces this compound with 75–82% yield. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance kinetics in biphasic systems .

Side Reaction Analysis :

-

Elimination : Forms 2-methyl-1-butene (5–8% yield).

-

Overalkylation : Dinitriles form at cyanide deficiencies (<0.9 eq).

Electrochemical Synthesis

Emerging research utilizes paired electrolysis to generate cyanide ions in situ from KCN, enabling solvent-free reactions at 50°C. A 2024 prototype cell achieved 88% Faradaic efficiency with graphite electrodes.

Biocatalytic Approaches

Nitrilase-Mediated Synthesis

Engineered Pseudomonas fluorescens nitrilases convert 2-methylbutyramide to the nitrile at 37°C with 94% enantiomeric excess. Immobilized enzyme reactors (IMERs) show promise for continuous production, though space-time yields remain low (0.8 g/L/h).

Metabolic Pathway Engineering

A 2025 E. coli strain expressing alcohol dehydrogenase and HCN lyase produced this compound directly from 2-methyl-1-butanol. Titers reached 12 g/L in fed-batch bioreactors, marking a 30-fold improvement over previous systems .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyronitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are usually carried out under anhydrous conditions.

Substitution: Common nucleophiles include halides, amines, and alcohols. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.

Major Products Formed

Oxidation: The major products include 2-methylbutyric acid and other oxidized derivatives.

Reduction: The major products include 2-methylbutylamine and other reduced derivatives.

Substitution: The major products include various substituted this compound derivatives, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Polymer Chemistry

2-Methylbutyronitrile is primarily utilized as a monomer in the synthesis of various polymers. Its ability to undergo polymerization reactions makes it valuable in creating materials such as polyacrylonitrile and poly(methyl methacrylate).

2. Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the formation of complex molecules through various reaction pathways, including substitution and addition reactions.

3. Nanoparticle Synthesis

In nanoparticle synthesis, this compound is employed to create polyacrylonitrile nanoparticles via emulsion polymerization techniques. This application is particularly significant in the development of advanced materials for electronics and biomedical applications.

4. Photocurable Resins

Due to its reactivity, this compound is used in formulating photocurable resins, which are essential in coatings and adhesives that require light activation for curing.

Case Study 1: Polymerization Initiation

In a laboratory experiment, this compound was used to initiate the polymerization of methyl methacrylate (MMA). The study revealed that varying concentrations of the initiator influenced the molecular weight and polydispersity index of the resulting polymer, demonstrating its critical role in controlling polymer properties during synthesis.

Case Study 2: Nanoparticle Formation

A study focused on the synthesis of polyacrylonitrile nanoparticles highlighted the efficiency of using this compound as an initiator. The nanoparticles exhibited desirable characteristics such as uniform size distribution and enhanced stability, making them suitable for applications in drug delivery systems.

Toxicological Assessments

Toxicological studies indicate that while this compound has beneficial applications, it also poses health risks. The oral LD50 value for this compound is approximately 271 mg/kg for male rats, indicating moderate toxicity. Careful handling and dosage regulation are essential to mitigate potential health hazards associated with exposure.

Mechanism of Action

The mechanism of action of 2-Methylbutyronitrile involves its reactivity with various chemical reagents and catalysts. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts electrons to form reduced products. In substitution reactions, it undergoes nucleophilic attack to form substituted derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Azo Initiators

Azo compounds derived from 2-methylbutyronitrile, such as 2,2′-azobis(this compound) (AMBN, CAS 13472-08-7), are critical in industrial polymerization. Below is a comparative analysis with other azo initiators:

Key Findings :

- Thermal Stability : AMBN decomposes at lower temperatures (~60–70°C) compared to AIBN (~80–85°C) but is less hazardous than AIBME, which has the lowest decomposition temperature (~50–60°C) .

- Byproduct Toxicity: AIBN generates toxic tetramethylsuccinonitrile, whereas AMBN is favored in applications requiring reduced toxicity .

- Industrial Use : AMBN’s intermediate polarity makes it suitable for miniemulsion polymerizations in ethyl acetate , while AIBME’s rapid heat release limits its use in large-scale processes .

Structurally Analogous Nitriles

This compound is compared to non-azo nitriles with similar carbon skeletons:

Key Findings :

- Reactivity : 2-Methyl-2-butenenitrile’s unsaturated structure enhances its utility in addition reactions, unlike this compound’s saturated backbone .

- Functionality : The hydroxyl group in 2-hydroxy-2-methylbutanenitrile allows for hydrogen bonding, expanding its role in specialty syntheses .

Thermal and Chemical Stability

- AMBN : Exhibits self-accelerating decomposition at temperatures >60°C, releasing 1,100–1,300 J/g of energy . Its decomposition kinetics follow the Friedman method, with activation energy (Eₐ) of ~120 kJ/mol .

- AIBN : Decomposes via first-order kinetics (Eₐ ~130 kJ/mol) but requires higher initiation temperatures, reducing runaway risks in controlled environments .

- AIBME : Rapid gas generation (e.g., N₂, CO₂) during decomposition increases pressure hazards, necessitating stringent venting measures .

Biological Activity

2-Methylbutyronitrile, also known as 2-methylbutanenitrile, is a nitrile compound with the molecular formula . It is primarily recognized for its applications in organic synthesis, particularly as a solvent and reagent in various chemical reactions. This article delves into the biological activity of this compound, exploring its toxicological properties, potential health effects, and relevant research findings.

This compound is a colorless liquid with a characteristic odor. Its chemical structure features a cyano group (-C≡N) attached to the second carbon of the butane backbone. This configuration imparts unique reactivity and biological interactions.

Toxicological Profile

The biological activity of this compound is primarily characterized by its toxicity. Research indicates that exposure to this compound can lead to various health risks:

- Acute Toxicity : The compound exhibits significant acute toxicity, with an oral LD50 (lethal dose for 50% of the population) in rats reported between 300-500 mg/kg. This suggests that ingestion poses serious health risks, including potential neurotoxic effects due to its nitrile group .

- Irritation : this compound can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation. Symptoms may include redness, swelling, and respiratory distress .

- Metabolic Pathways : Once absorbed, this compound is metabolized in the liver where it may undergo hydrolysis to form less toxic compounds. However, the presence of cyanide can lead to significant metabolic disturbances and cellular damage if not adequately detoxified .

Case Studies

- Neurotoxicity Study : A study conducted on rodents indicated that exposure to high concentrations of this compound resulted in observable neurotoxic effects, including altered locomotor activity and impaired cognitive function. The study highlighted the need for caution when handling this compound in laboratory settings.

- In Vitro Cytotoxicity : In vitro assays using human cell lines demonstrated that this compound could induce cytotoxic effects at elevated concentrations. Cell viability assays revealed a dose-dependent decrease in cell survival rates, suggesting potential carcinogenic or mutagenic properties .

- Environmental Impact Assessment : Research assessing the environmental fate of this compound indicated that it could persist in soil and water systems, leading to potential ecological toxicity. Aquatic organisms exposed to this compound exhibited signs of stress and reduced reproductive success .

Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-methylbutyronitrile in laboratory settings?

- Answer : this compound (CAS 13472-08-7) is commonly synthesized via radical-initiated reactions using catalysts like 2,2′-azobis[this compound] (AIMN), as demonstrated in polymerization studies . A typical protocol involves combining isopropanol as a solvent with AIMN under controlled temperatures (e.g., 65°C for 18–26 hours) to ensure reproducible yields . Researchers should validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Answer : Due to its classification as a hazardous chemical with potential decomposition risks , this compound should be stored below -20°C in airtight, light-resistant containers. Purity checks using GC (≥95% threshold) are recommended before experimental use, as impurities can alter reaction kinetics . Stability studies under varying temperatures (e.g., 30–70°C) should be conducted to assess degradation profiles .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer : Key techniques include:

- NMR : To confirm the nitrile group (δ ~1.5–2.5 ppm for methyl protons) and backbone structure .

- Infrared (IR) Spectroscopy : For identifying the C≡N stretch (~2240 cm⁻¹) .

- Mass Spectrometry (MS) : To validate molecular weight (192.26 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound function as a radical initiator in polymerization reactions, and what factors influence its efficiency?

- Answer : As a diazo compound, this compound decomposes thermally to generate free radicals, initiating polymerization of acrylates or methacrylates . Efficiency depends on:

- Temperature : Optimal decomposition occurs at 65–70°C; deviations may lead to incomplete initiation .

- Solvent Polarity : Polar solvents (e.g., isopropanol) enhance radical stability .

- Concentration : Excess initiator can cause chain termination, reducing polymer molecular weight .

Q. What contradictions exist in the literature regarding the decomposition kinetics of this compound, and how can they be resolved?

- Answer : Discrepancies in reported half-lives (e.g., 1.2 hours at 70°C vs. longer durations in isopropanol) may arise from differences in solvent systems or analytical methods. To resolve contradictions:

- Conduct comparative studies using standardized conditions (e.g., identical GC protocols).

- Validate decomposition products (e.g., via MS) to identify side reactions .

- Reference controlled experiments from peer-reviewed polymer chemistry literature .

Q. What experimental strategies can mitigate safety risks when handling this compound in high-temperature reactions?

- Answer : Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .

- Temperature Monitoring : Employ thermocouples to prevent runaway exothermic reactions .

- Small-Scale Trials : Test reactions at ≤10% of planned scale to assess hazards .

Q. Methodological Guidelines

- Data Reporting : Follow the Beilstein Journal of Organic Chemistry standards: report experimental details (e.g., solvent ratios, catalyst loadings) in the main text or supplementary materials .

- Statistical Validation : Use p-values (e.g., P < 0.05) to confirm significance in decomposition or polymerization studies .

- Ethical Compliance : For studies involving hazardous materials, document safety protocols and disposal methods per institutional guidelines .

Properties

IUPAC Name |

2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEJCSULJQNRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871287 | |

| Record name | 2-Methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mostly soluble in water (8.89 g/L at 25 deg C); [ChemIDplus] | |

| Record name | 2-Cyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

10.3 [mmHg] | |

| Record name | 2-Cyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18936-17-9 | |

| Record name | 2-Methylbutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18936-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanone cyanohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018936179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y900M14U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.